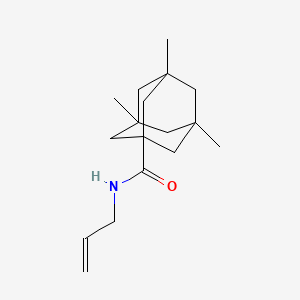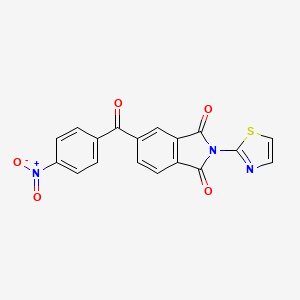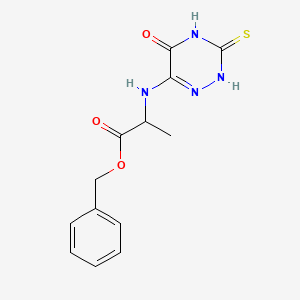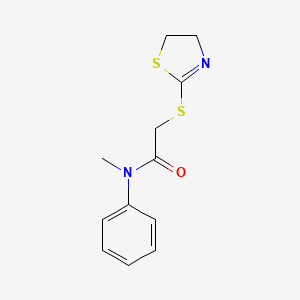
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide, also known as AT-121, is a novel synthetic compound that has shown potential as a pain reliever and a treatment for opioid addiction.
Aplicaciones Científicas De Investigación
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied extensively in preclinical models and has shown potential as a pain reliever and a treatment for opioid addiction. In animal studies, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia without the negative side effects associated with traditional opioids, such as respiratory depression and addiction. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Mecanismo De Acción
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide acts as a dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the mu opioid receptor. The NOP receptor is involved in pain regulation, stress response, and reward pathways, while the mu opioid receptor is the primary target of traditional opioids. By activating both receptors, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide produces analgesia without the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects:
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia in animal models without causing respiratory depression, addiction, or other negative side effects associated with traditional opioids. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has several advantages for lab experiments, including its ability to produce analgesia without the negative side effects associated with traditional opioids. However, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a relatively new compound and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide. One area of research is the development of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide as a pain reliever and a treatment for opioid addiction in humans. Another area of research is the development of new compounds that are similar to N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide but may have improved efficacy or safety profiles. Additionally, further research is needed to understand the mechanism of action of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide and its effects on other systems in the body.
Métodos De Síntesis
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a synthetic compound that was developed by researchers at Wake Forest University. The synthesis method involves the reaction of 1-adamantanecarboxylic acid with allylamine and 3,5,7-trimethyl-1-bromoadamantane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
3,5,7-trimethyl-N-prop-2-enyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5H,1,6-12H2,2-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROSZKKULVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)

![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)


![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)

![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)